![molecular formula C13H11Br2NO2S B13844465 4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This particular compound is characterized by the presence of bromine atoms at positions 4 and 5 of the thiophene ring, a methoxyphenyl group, and a carboxamide functional group.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed Suzuki cross-coupling reactions, which are known for their mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by coupling reactions using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,5-Dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, biaryl compounds, and oxidized or reduced derivatives of the original compound.
科学研究应用
4,5-Dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
作用机制
The mechanism of action of 4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electron acceptor or donor, depending on the reaction conditions, and can participate in various electron transfer processes .
相似化合物的比较
Similar Compounds
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a thiophene ring.
3,5-Dibromo-2-methylthiophene: Lacks the methoxyphenylmethyl and carboxamide groups.
2,5-Dibromo-3-methylthiophene: Similar bromination pattern but different substituents.
Uniqueness
4,5-Dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both bromine atoms and a methoxyphenylmethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C13H11Br2NO2S |
|---|---|
分子量 |
405.11 g/mol |
IUPAC 名称 |
4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11Br2NO2S/c1-18-9-4-2-3-8(5-9)7-16-13(17)11-6-10(14)12(15)19-11/h2-6H,7H2,1H3,(H,16,17) |
InChI 键 |
WFADXGLQCFQXFH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC(=C(S2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)
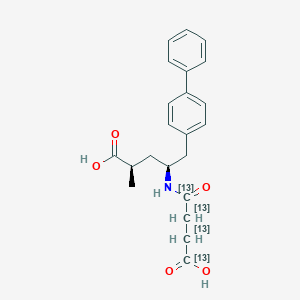
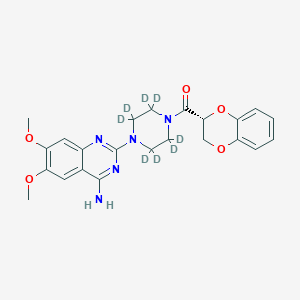
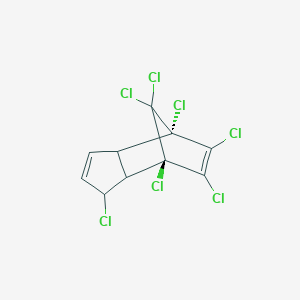
![7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride](/img/structure/B13844428.png)
![6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)
![3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13844440.png)
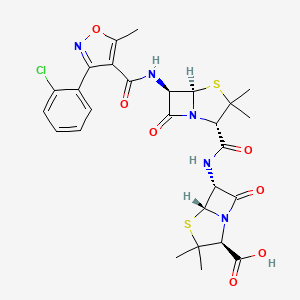
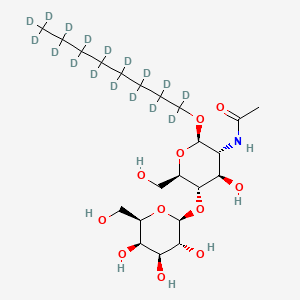
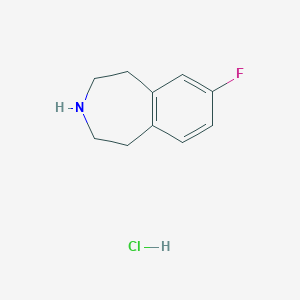
![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
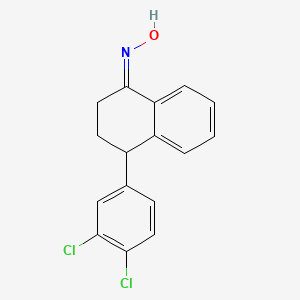
![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
